REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[N:16]=[CH:15][N:14]([CH:17]([CH3:19])[CH3:18])[C:10]=3[N:11]=[N:12][CH:13]=2)=[CH:4][CH:3]=1.[Br:20]N1C(C)(C)C(=O)N(Br)C1=O.S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>S(=O)(=O)(O)O>[Br:20][C:3]1[CH:4]=[C:5]([C:8]2[C:9]3[N:16]=[CH:15][N:14]([CH:17]([CH3:19])[CH3:18])[C:10]=3[N:11]=[N:12][CH:13]=2)[CH:6]=[CH:7][C:2]=1[F:1] |f:2.3.4,5.6.7|
|
Name
|
4-(4-fluorophenyl)-7-isopropyl-7H-imidazo[4,5-c]pyridazine
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1C2=C(N=NC1)N(C=N2)C(C)C
|
Name
|
|
Quantity
|
687 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium thiosulfate
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
addition the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into CH2Cl2 (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc:CH2Cl2 1:1
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)C=1C2=C(N=NC1)N(C=N2)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 558 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |